Cas no 62124-85-0 (1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol)

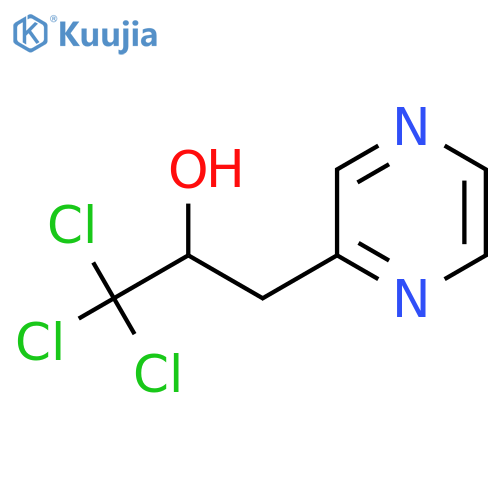

62124-85-0 structure

商品名:1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol

CAS番号:62124-85-0

MF:C7H7Cl3N2O

メガワット:241.50227856636

MDL:MFCD24849122

CID:457152

1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol 化学的及び物理的性質

名前と識別子

-

- Pyrazineethanol, a-(trichloromethyl)-

- 1,1,1-trichloro-3-pyrazin-2-ylpropan-2-ol

- 2-Pyrazineethanol, alpha-(trichloromethyl)-

- FCH2341357

- T5603

- ST45008331

- 1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol

-

- MDL: MFCD24849122

- インチ: 1S/C7H7Cl3N2O/c8-7(9,10)6(13)3-5-4-11-1-2-12-5/h1-2,4,6,13H,3H2

- InChIKey: GMPLSQQLBNJRAR-UHFFFAOYSA-N

- ほほえんだ: ClC(C(CC1C=NC=CN=1)O)(Cl)Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 162

- トポロジー分子極性表面積: 46

- 疎水性パラメータ計算基準値(XlogP): 1.4

1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T130940-500mg |

1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol |

62124-85-0 | 500mg |

$ 300.00 | 2022-06-02 | ||

| abcr | AB415021-1 g |

1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol |

62124-85-0 | 1 g |

€239.00 | 2023-07-19 | ||

| abcr | AB415021-500 mg |

1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol |

62124-85-0 | 500MG |

€195.40 | 2023-01-14 | ||

| TRC | T130940-1000mg |

1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol |

62124-85-0 | 1g |

$ 480.00 | 2022-06-02 | ||

| abcr | AB415021-500mg |

1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol; . |

62124-85-0 | 500mg |

€205.00 | 2025-02-13 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739305-1g |

1,1,1-Trichloro-3-(pyrazin-2-yl)propan-2-ol |

62124-85-0 | 98% | 1g |

¥1246.00 | 2024-05-06 | |

| A2B Chem LLC | AJ08601-500mg |

1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol |

62124-85-0 | >95% | 500mg |

$412.00 | 2024-04-19 | |

| A2B Chem LLC | AJ08601-1g |

1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol |

62124-85-0 | >95% | 1g |

$439.00 | 2024-04-19 | |

| Ambeed | A775615-1g |

1,1,1-TRichloro-3-pyrazin-2-ylpropan-2-ol |

62124-85-0 | 95% | 1g |

$178.0 | 2024-04-18 | |

| TRC | T130940-250mg |

1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol |

62124-85-0 | 250mg |

$ 185.00 | 2022-06-02 |

1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol 関連文献

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

62124-85-0 (1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol) 関連製品

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:62124-85-0)1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol

清らかである:99%

はかる:1g

価格 ($):160.0